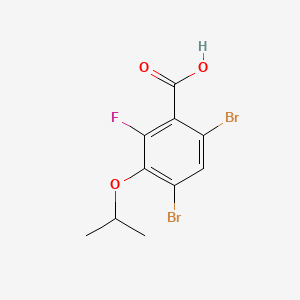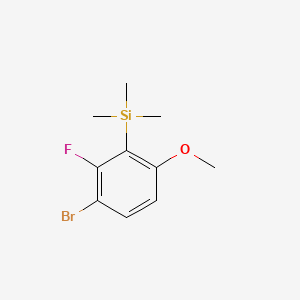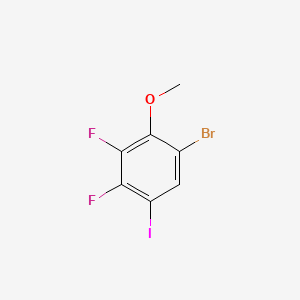
tert-Butyl 4-chloro-3-isopropylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyl 4-chloro-3-isopropylbenzoate: is a synthetic organic compound with the molecular formula C14H19ClO2 and a molecular weight of 254.75 g/mol. This compound is commonly used in scientific experiments and has various applications in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-chloro-3-isopropylbenzoate typically involves the esterification of 4-chloro-3-isopropylbenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
化学反応の分析
Types of Reactions: Tert-Butyl 4-chloro-3-isopropylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield 4-chloro-3-isopropylbenzoic acid and tert-butyl alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Hydrolysis: Acidic or basic conditions are used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed:
Substitution Reactions: Products include substituted benzoates with various functional groups.
Hydrolysis: The major products are 4-chloro-3-isopropylbenzoic acid and tert-butyl alcohol.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
科学的研究の応用
Chemistry: Tert-Butyl 4-chloro-3-isopropylbenzoate is used as an intermediate in the synthesis of various organic compounds. It is also employed in studies involving esterification and substitution reactions.
Biology: In biological research, this compound is used to study the effects of ester compounds on biological systems. It serves as a model compound for understanding the behavior of similar esters in biological environments.
Medicine: While not directly used as a drug, this compound is used in medicinal chemistry research to develop new pharmaceutical compounds. It helps in the design and synthesis of potential drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes. It is also employed in the manufacture of certain polymers and resins.
作用機序
The mechanism of action of tert-Butyl 4-chloro-3-isopropylbenzoate involves its interaction with specific molecular targets. The ester group in the compound can undergo hydrolysis, releasing 4-chloro-3-isopropylbenzoic acid and tert-butyl alcohol. The released acid can interact with various enzymes and receptors, affecting biological pathways. The exact molecular targets and pathways depend on the specific biological system being studied .
類似化合物との比較
- tert-Butyl 4-chlorobenzoate
- tert-Butyl 3-isopropylbenzoate
- tert-Butyl 4-methylbenzoate
Comparison: Tert-Butyl 4-chloro-3-isopropylbenzoate is unique due to the presence of both chlorine and isopropyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties to the compound. Compared to tert-Butyl 4-chlorobenzoate, the isopropyl group in this compound increases its hydrophobicity and affects its reactivity. Similarly, compared to tert-Butyl 3-isopropylbenzoate, the chlorine atom in this compound introduces additional sites for substitution reactions .
特性
IUPAC Name |
tert-butyl 4-chloro-3-propan-2-ylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO2/c1-9(2)11-8-10(6-7-12(11)15)13(16)17-14(3,4)5/h6-9H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGDDVBHKLDJTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C(=O)OC(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














